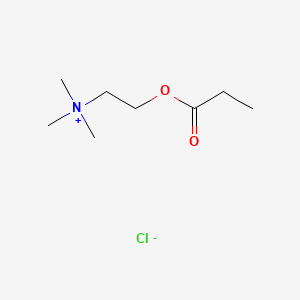![molecular formula C16H17ClFN3O3 B1227088 1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a member of pyrrolidines.
Scientific Research Applications
Agonistic Activity at 5-HT1A Receptors
- Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine, focusing on enhancing the oral bioavailability of 5-HT1A receptor agonists. This research found that incorporating a fluorine atom in the side chain of these compounds, particularly at the C-4 position of the piperidine ring, significantly improved their 5-HT1A agonist activity. These derivatives displayed potent 5-HT1A receptor agonist activity, both in vitro and in vivo, suggesting their potential as antidepressants (Vacher et al., 1999).
Synthesis in Neuroleptic Agents
- Botteghi et al. (2001) discussed the synthesis of Fluspirilen and Penfluridol, neuroleptic agents. These compounds are characterized by a 4,4-bis(p-fluorophenyl)butyl group attached to nitrogen atoms of pyrrolidine, piperidine, or piperazine moieties. This research emphasizes the role of fluorine in the synthesis of neuroleptic agents (Botteghi et al., 2001).
Anticonvulsant Activity
- Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their anticonvulsant activities. This study found that specific derivatives exhibited significant protection against seizures in animal models, suggesting their potential as anticonvulsant agents (Obniska et al., 2015).
Imaging of Dopamine Receptors
- Eskola et al. (2002) synthesized a derivative for imaging dopamine D4 receptors, using electrophilic fluorination of a trimethylstannyl precursor. This compound, after specific radioactivity modifications, showed homogeneous distribution within the rat brain, indicating its potential use in imaging studies (Eskola et al., 2002).
Inhibitors in the Met Kinase Superfamily
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds were effective in inhibiting tumor growth in a gastric carcinoma xenograft model, suggesting their potential in cancer treatment (Schroeder et al., 2009).
Antibacterial Agents
- Egawa et al. (1984) developed compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, which showed enhanced in vitro and in vivo antibacterial activities. These findings are critical for the development of new antibacterial agents (Egawa et al., 1984).
properties
Product Name |
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C16H17ClFN3O3 |
Molecular Weight |
353.77 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClFN3O3/c17-11-7-10(1-2-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23) |
InChI Key |
UMMYLBGDOPRQOH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)
![3,5-Dimethoxy-4-methyl-7-[2-[2-(7-methylocta-3,5-dien-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1227006.png)
![9,10-Dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1227007.png)
![N-[3-[3-(1-piperidinylsulfonyl)anilino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1227010.png)
![4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B1227011.png)
![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)
![7-(3,4-Dihydroxyphenyl)-4-hydroxy-2-(1-hydroxy-1-methyl-ethyl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B1227013.png)






